Structural Identity and CAS Verification
The target compound is uniquely identified by CAS 1703757-96-3 with molecular formula C₇H₁₆ClNO and molecular weight 165.66 g/mol, distinguishing it from structurally related methoxycyclobutyl amines that differ in molecular weight, formula, and registry identity . The closest regioisomeric comparator, 2-(3-methoxycyclobutyl)ethan-1-amine hydrochloride, shares the same molecular formula and weight (C₇H₁₆ClNO, MW 165.66) but differs in the attachment position of the ethanamine side chain to the cyclobutyl ring, representing a distinct chemical entity with a different CAS registry (1955554-67-2) and potentially divergent reactivity and biological recognition properties . This constitutional isomerism constitutes a material difference in procurement specifications—the two compounds are not interchangeable in synthetic or biological applications despite identical elemental composition.
| Evidence Dimension | Molecular identity (CAS, molecular formula, molecular weight) |
|---|---|
| Target Compound Data | CAS 1703757-96-3; C₇H₁₆ClNO; MW 165.66 g/mol |
| Comparator Or Baseline | 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride (CAS 1955554-67-2) |
| Quantified Difference | CAS differs; molecular formula identical; MW identical (165.66 g/mol); constitutional isomer (different amine attachment position) |
| Conditions | CAS registry and chemical structure analysis |
Why This Matters
Procurement of the incorrect constitutional isomer introduces an uncontrolled variable in structure-activity relationship studies and invalidates synthetic route validation.
